methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate
Description
This compound features a complex tricyclic core (1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene) with a cyano group at position 10, a methyl group at position 11, and a piperazine substituent at position 12. The ester functional group (methyl propanoate) at position 12 distinguishes it from related analogs.
Properties
IUPAC Name |
methyl 3-[4-cyano-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O2/c1-22-24(14-15-28(36)37-2)30(35-27-13-7-6-12-26(27)32-29(35)25(22)21-31)34-19-17-33(18-20-34)16-8-11-23-9-4-3-5-10-23/h3-13H,14-20H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJWFSADCWJSPQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCN(CC4)CC=CC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Diazatricyclo Structure: This involves the cyclization of appropriate precursors under specific conditions to form the tricyclic core.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Addition of the Phenylprop-2-en-1-yl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst.
Incorporation of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines.
Substitution: Products include substituted piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study the function of various biological systems. Its ability to interact with proteins and other biomolecules makes it useful in biochemical research.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on core architecture, substituents, and synthetic strategies.
Core Structure and Functional Groups
Key Observations :
- Unlike Compound 16’s phenothiazine core (associated with antipsychotic activity), the target’s diazatricyclo system may offer unique electronic properties due to nitrogen placement .
- The ester group in the target contrasts with the ketone (Compound 16) or carboxylic acid (), affecting solubility and metabolic stability .
Key Observations :
- The low yield of Compound 16 (18%) highlights challenges in synthesizing piperazine-linked tricyclics, suggesting similar hurdles for the target compound .
- Optical rotation data (e.g., +10.7 in ) could guide stereochemical analysis of the target’s propenyl-piperazine substituent if synthesized .
Piperazine Modifications
The target’s piperazine group is substituted with a (2E)-3-phenylprop-2-en-1-yl moiety, distinct from:
- Compound 16 : 4-Methoxyphenylpiperazine, favoring hydrogen bonding via the methoxy group .
- Compounds 13/14 : 4-Phenyl or 4-chlorophenylpiperazine, enhancing lipophilicity .
- Methyl triazene-pyrazole hybrids () : Piperazine-free systems with triazene groups for stability .
The (E)-cinnamyl group in the target may improve membrane permeability compared to smaller arylpiperazines .
Structural Determination and Computational Tools
Biological Activity
Methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A piperazine ring , known for its role in various pharmacological activities.
- A cyano group that may enhance lipophilicity and bioactivity.
- A hexaene moiety , which can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies indicate that derivatives of piperazine compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values ranging from 40 to 52 nM .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Methyl Compound | MCF-7 | 52.75 | CDK2 inhibition |
| Piperazine Derivative | Panc-1 | 41.70 | ROS production |
The anticancer effects of methyl 3-(10-cyano...) are believed to arise from multiple mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Increases reactive oxygen species (ROS) leading to apoptosis.
- Kinase Inhibition : Targets cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6, which are crucial for cell cycle progression .
Antimicrobial Activity
Piperazine derivatives are also noted for their antimicrobial properties:
- Studies have reported effectiveness against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Study on Anticancer Efficacy
A pivotal study evaluated the effects of a series of piperazine derivatives on cancer cell lines. The results demonstrated that compounds similar to methyl 3-(10-cyano...) significantly inhibited cell growth while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies.
Antimicrobial Evaluation
Another study focused on the antimicrobial activity of piperazine derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as potential leads in the development of new antibiotics due to their unique mechanisms of action.
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate?
- Methodological Answer : Synthesis of this compound requires multi-step heterocyclic chemistry, including cyclization, piperazine functionalization, and esterification. Critical steps involve optimizing reaction conditions (e.g., solvent choice, temperature) for the tricyclic core formation. For example, analogous syntheses use reflux conditions in dry toluene with catalysts like pyridine to stabilize intermediates, as seen in oxadiazole derivatives . Impurity control during piperazine coupling (e.g., via HPLC monitoring) is essential to ensure yield and purity .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:
- NMR/IR : Confirm functional groups (cyano, ester, piperazine) via characteristic shifts (e.g., ester C=O at ~170 ppm in NMR).
- X-ray Crystallography : Resolve complex tricyclic geometries, as demonstrated in similar hexaazatricyclo structures (mean C–C bond precision: ±0.005 Å, R factor: 0.041) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass (±2 ppm error).
Q. What computational tools are recommended for modeling this compound’s reactivity or binding properties?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies. COMSOL Multiphysics integrated with AI can optimize reaction parameters (e.g., heat transfer, diffusion rates) in silico, reducing experimental trial-and-error .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in the tricyclic core’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction distinguishes between stereoisomers and confirms chair/boat conformations in piperazine rings. For example, bond angles and torsion angles (e.g., C7–N1–C8: 112.3°) in analogous structures provide benchmarks for validating synthetic products . Discrepancies in predicted vs. observed bond lengths may indicate strain or non-covalent interactions requiring further DFT refinement.
Q. How should researchers address contradictions in bioactivity data linked to this compound’s stereochemistry?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
- Docking Simulations : Compare binding affinities of stereoisomers to target proteins (e.g., kinase domains).
- Statistical Analysis : Apply inferential statistics (e.g., ANOVA) to assess significance of activity differences, as emphasized in research chemistry curricula .
Q. What advanced techniques characterize trace impurities or degradation products in this compound?
- Methodological Answer :
- LC-MS/MS : Detect impurities at <0.1% levels using MRM (multiple reaction monitoring).
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation pathways via HRMS.
- Reference Standards : Use certified impurities (e.g., EP-grade) for quantification, as outlined in pharmaceutical guidelines .
Q. How can AI-driven process control improve scalability of this compound’s synthesis?
- Methodological Answer : Implement AI algorithms (e.g., neural networks) for real-time adjustment of reaction parameters. For example, COMSOL-based models predict optimal mixing rates or catalyst concentrations, reducing batch variability. Autonomous labs with AI-driven feedback loops are emerging for such applications .
Methodological Frameworks
Q. How to design a study linking this compound’s physicochemical properties to its mechanism of action?
- Methodological Answer :
- Theoretical Framework : Align with concepts like QSAR (Quantitative Structure-Activity Relationships) or molecular dynamics.
- Experimental Design : Use DOE (Design of Experiments) to vary substituents (e.g., piperazine substituents) and correlate with bioactivity .
- Data Integration : Combine crystallography, spectroscopy, and computational data into a unified model, following evidence-based inquiry principles .
Q. What statistical methods are critical for analyzing dose-response or toxicity data?
- Methodological Answer :
- Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation).
- Error Analysis : Report confidence intervals and use tools like GraphPad Prism for significance testing.
- Multivariate Analysis : PCA (Principal Component Analysis) identifies key variables influencing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
